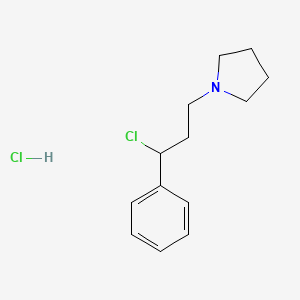
Bis(4-methoxyphenyl) methylamidophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methoxyphenyl) methylamidophosphate is an organic compound with the molecular formula C15H18NO5P and a molecular weight of 323.288 g/mol . This compound is known for its unique chemical structure, which includes two methoxyphenyl groups attached to a methylamidophosphate core. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
The synthesis of Bis(4-methoxyphenyl) methylamidophosphate typically involves the reaction of 4-methoxyphenyl derivatives with methylamidophosphate precursors under controlled conditions. One common method involves the use of Grignard reagents, which react with chlorophosphines to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
Bis(4-methoxyphenyl) methylamidophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone imine oxides.
Reduction: It can be reduced to form intermediate hydroxylamine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bis(4-methoxyphenyl) methylamidophosphate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis(4-methoxyphenyl) methylamidophosphate involves its interaction with molecular targets through various pathways. For example, its oxidation leads to the formation of quinone imine oxides, which can further react to form hydroxylamine derivatives . These reactions are crucial for its biological and chemical activities.
Comparaison Avec Des Composés Similaires
Bis(4-methoxyphenyl) methylamidophosphate can be compared with other similar compounds, such as:
Bis(4-methoxyphenyl)methylium: This compound has a similar structure but different reactivity and applications.
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds are known for their antioxidant and antimicrobial potential.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
70160-21-3 |
|---|---|
Formule moléculaire |
C15H18NO5P |
Poids moléculaire |
323.28 g/mol |
Nom IUPAC |
N-bis(4-methoxyphenoxy)phosphorylmethanamine |
InChI |
InChI=1S/C15H18NO5P/c1-16-22(17,20-14-8-4-12(18-2)5-9-14)21-15-10-6-13(19-3)7-11-15/h4-11H,1-3H3,(H,16,17) |
Clé InChI |
SYTRLLMENJNSMZ-UHFFFAOYSA-N |
SMILES canonique |
CNP(=O)(OC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide](/img/structure/B12002350.png)
![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12002360.png)

![4-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B12002375.png)
![4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B12002380.png)



![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12002425.png)


![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)
![Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B12002444.png)
